molecular formula C26H28N4O4S B2920991 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1260633-57-5

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2920991
CAS No.: 1260633-57-5
M. Wt: 492.59
InChI Key: ONRQOQDMHHXZOL-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article aims to delve into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C26H28N4O3S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 1261009-20-4

Structural Features

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a thioether linkage and dimethoxyphenyl group suggests potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with pyrrolo[3,2-d]pyrimidine scaffolds exhibit notable anticancer properties. For instance, studies have shown that derivatives of this scaffold can selectively target folate receptors (FRs) and proton-coupled folate transporters (PCFT), leading to effective inhibition of tumor cell proliferation. A related study demonstrated that a compound structurally similar to our target showed an IC50 value of 1.7 nM against KB human tumor cells expressing FRα and PCFT .

Inhibition of Enzymatic Activity

The compound may also inhibit key enzymes involved in nucleotide biosynthesis. Specifically, it has been suggested that pyrrolo[3,2-d]pyrimidines can act as inhibitors of the enzyme GARFTase (Glycinamide Ribonucleotide Formyltransferase), which plays a crucial role in the de novo purine synthesis pathway. This inhibition could lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Case Studies

  • Case Study on Antifolate Activity : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives found that specific modifications increased their selectivity and potency against cancer cells. The most active analogs demonstrated significant efficacy in preclinical models, suggesting the potential for further development as anticancer agents .
  • In Vivo Efficacy : Another investigation into the pharmacokinetics and efficacy of pyrrolo[3,2-d]pyrimidine derivatives in animal models showed promising results in treating inflammatory conditions and cancers . The compounds were well-tolerated and displayed significant therapeutic effects.

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySelective uptake by FRs; potent against KB cells
Enzyme InhibitionInhibits GARFTase involved in purine biosynthesis
In Vivo EfficacyEffective in reducing tumor growth in animal models

Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Effect
Compound 13-carbon bridgeIC50 = 1.7 nM
Compound 24-carbon bridgeImproved selectivity
Compound 3Thienoyl substitutionEnhanced FR-targeted activity

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-12-11-18(33-2)14-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQOQDMHHXZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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